PPIase-Parvulin Inhibitor
CAS No.: 64005-90-9
VCID: VC0005521
Molecular Formula: C22H18N2O8
Molecular Weight: 438.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
PPIase-Parvulin inhibitors are compounds designed to inhibit the activity of peptidyl-prolyl cis/trans isomerases (PPIases) belonging to the parvulin family. PPIases are enzymes that catalyze the cis-trans isomerization of peptide bonds preceding proline residues, a process crucial for protein folding and function. The parvulin family, which includes Pin1, is particularly significant due to its role in various cellular processes and its potential as a therapeutic target in diseases such as cancer. Background on Parvulin-Type PPIasesParvulins are a distinct family of PPIases that do not bind immunosuppressants like cyclosporin A or FK506, distinguishing them from cyclophilins and FK506-binding proteins, respectively . Parvulins are widely distributed across different organisms and cellular compartments, indicating their involvement in essential cellular functions . Pin1, a member of the parvulin family, is particularly notable for its role in signaling pathways and its potential as a target for cancer therapy . Current Inhibitors of Parvulin-Type PPIasesSeveral compounds have been identified as Pin1 inhibitors, including KPT-6566, which covalently binds to Pin1 and induces its degradation . KPT-6566 has shown advantages over other inhibitors like Juglone and ATRA in terms of specificity and potency . Additionally, peptide-based inhibitors have been developed, such as methylacetyl-l-alanyl-l-histidyl-l-prolyl-l-phenylalaninate, which binds Pin1 with high affinity . Table 1: Characteristics of Pin1 Inhibitors
Table 2: Comparison of Parvulin-Type PPIases
Challenges and Future DirectionsDespite progress in identifying Pin1 inhibitors, challenges remain, including achieving sufficient cell permeability and specificity. Future research should focus on developing inhibitors with improved pharmacological properties and exploring their therapeutic potential in cancer and other diseases. |
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CAS No. | 64005-90-9 | ||||||||||||||||||||||||||||||||
Product Name | PPIase-Parvulin Inhibitor | ||||||||||||||||||||||||||||||||
Molecular Formula | C22H18N2O8 | ||||||||||||||||||||||||||||||||
Molecular Weight | 438.4 g/mol | ||||||||||||||||||||||||||||||||
IUPAC Name | ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate | ||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3 | ||||||||||||||||||||||||||||||||
Standard InChIKey | WNKQGFNIIHNGQM-UHFFFAOYSA-N | ||||||||||||||||||||||||||||||||
SMILES | CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O | ||||||||||||||||||||||||||||||||
Canonical SMILES | CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O | ||||||||||||||||||||||||||||||||
Appearance | Assay:≥95%A crystalline solid | ||||||||||||||||||||||||||||||||
Synonyms | diethyl-1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo(lmn)(3,8)phenanthroline-2,7-diacetate Pin1 PPIase inhibitor PiB |
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PubChem Compound | 643974 | ||||||||||||||||||||||||||||||||
Last Modified | Sep 13 2023 |
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